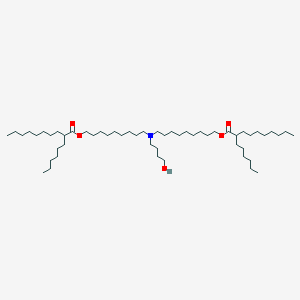![molecular formula C13H11N3O2S B13369151 Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes an imidazoquinazoline core with a thioxo group at the 5-position and an ethyl ester group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Ethyl 5-sulfonyl-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate
Reduction: this compound
Substitution: 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylic acid
Wissenschaftliche Forschungsanwendungen
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes. These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate: This compound has an oxo group instead of a thioxo group, which affects its chemical reactivity and biological activity.
Ethyl 5-thioxo-4,5-dihydroimidazo[1,2-a]quinazoline-3-carboxylate: This compound has a different ring fusion pattern, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H11N3O2S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19) |
InChI-Schlüssel |
PBOYOUCPKYBSGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)

![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)

![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
